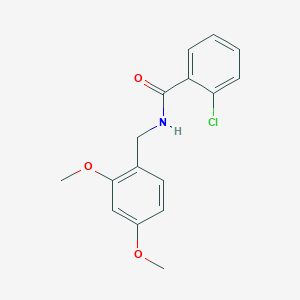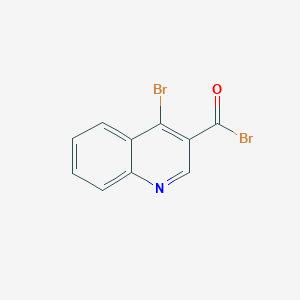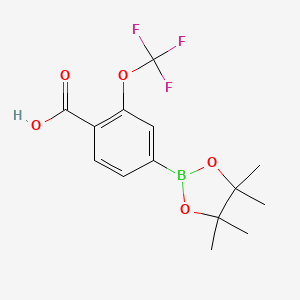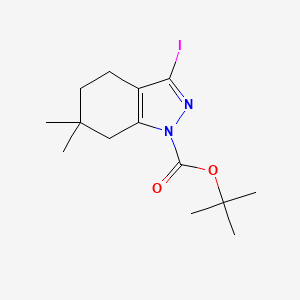
Tert-butyl 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydroindazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 3-IODO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE: is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of an iodine atom at the 3-position and a tert-butyl carboxylate group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-IODO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The iodination at the 3-position can be achieved using iodine or an iodinating agent like iodine monochloride (ICl)
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various substituents onto the indazole core.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted indazoles, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its iodine atom makes it a useful building block for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: Indazole derivatives, including this compound, have shown biological activity, such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.
Medicine: The potential medicinal applications of this compound are vast. It can be used as a precursor for the synthesis of drugs targeting various diseases, including cancer and microbial infections.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which TERT-BUTYL 3-IODO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the biological system and the specific derivatives formed from this compound.
Comparison with Similar Compounds
TERT-BUTYL 3-CHLORO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE
TERT-BUTYL 3-BROMO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE
TERT-BUTYL 3-IODO-1H-INDAZOLE-1-CARBOXYLATE
Uniqueness: The presence of the iodine atom in TERT-BUTYL 3-IODO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE distinguishes it from its chloro- and bromo-substituted counterparts. The iodine atom provides unique reactivity and potential for cross-coupling reactions, making this compound particularly valuable in synthetic chemistry.
Properties
CAS No. |
1309788-51-9 |
|---|---|
Molecular Formula |
C14H21IN2O2 |
Molecular Weight |
376.23 g/mol |
IUPAC Name |
tert-butyl 3-iodo-6,6-dimethyl-5,7-dihydro-4H-indazole-1-carboxylate |
InChI |
InChI=1S/C14H21IN2O2/c1-13(2,3)19-12(18)17-10-8-14(4,5)7-6-9(10)11(15)16-17/h6-8H2,1-5H3 |
InChI Key |
RMVDJPDUIFDVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)N(N=C2I)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



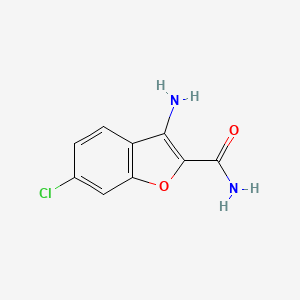
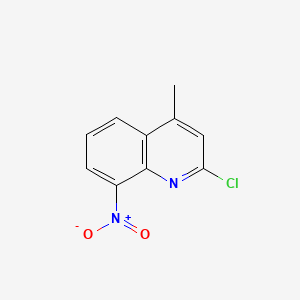
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
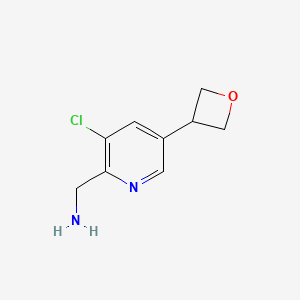
![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
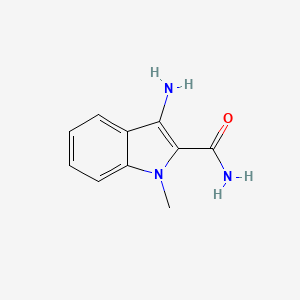
![4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)
![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)
